REACTION_CXSMILES
|
[NH3:1].[C:2]([CH2:4]C(OCC)=O)#[N:3].[N:10]([O-])=O.[Na+].S(=O)(=O)(O)O.[C:19](=[O:22])([O-])[O-].[K+].[K+].S([O:30][CH3:31])(OC)(=O)=O>O>[C:4]([C:2](=[N:3][O:22][CH3:19])[C:31]([NH2:10])=[O:30])#[N:1] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
151 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
76.3 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
110 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
133.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
and cooled
|
Type
|
WASH
|
Details
|
The resulting crystals were washed with water (150 ml) at 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)N)=NOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.2 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 136.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |